Bis-Nicotinoyl Architecture: Covalent Dual Nicotinic Acid Loading Versus Mono-Salt Form in Xanthinol Nicotinate
The target compound (CAS 51920-68-4) incorporates two nicotinoyl groups per molecule via covalent bonds: a nicotinoyl ester at the 2-position of the hydroxypropyl linker and an N-methylnicotinamide at the 3-amino position. By contrast, xanthinol nicotinate (CAS 437-74-1) contains only one nicotinic acid equivalent, ionically associated as a salt . This structural distinction is confirmed by the molecular formula C₂₃H₂₃N₇O₅ (MW 477.47) for the target compound versus C₁₉H₂₆N₆O₅ (MW 434.45) for xanthinol nicotinate [1].
| Evidence Dimension | Nicotinoyl group stoichiometry per molecule |
|---|---|
| Target Compound Data | 2 nicotinoyl groups (1 ester + 1 N-methylamide), covalently bound; MW 477.47 g/mol |
| Comparator Or Baseline | Xanthinol nicotinate: 1 nicotinic acid equivalent, ionically bound; MW 434.45 g/mol |
| Quantified Difference | 2× nicotinoyl loading; 43.02 g/mol higher molecular weight; covalent vs. ionic bonding |
| Conditions | Structural determination by systematic nomenclature and SMILES analysis (ChemSpider CSID:2303653) |
Why This Matters
Doubled nicotinoyl stoichiometry may alter the pharmacokinetic release profile of nicotinic acid and theophylline upon esterase-mediated hydrolysis, a critical parameter for experimental models requiring controlled vasodilatory or lipid-modulating effects.
- [1] MIMS. Xantinol nicotinate: Description and Mechanism of Action. Accessed 2026. View Source
